molecular formula C16H12O7 B1233565 Pinoquercetin CAS No. 491-49-6

Pinoquercetin

Cat. No. B1233565
CAS RN: 491-49-6
M. Wt: 316.26 g/mol
InChI Key: DTFXGVGIKNSCQQ-UHFFFAOYSA-N
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Description

Pinoquercetin is a pentahydroxyflavone that is quercetin substituted by a methyl group at position 6. It has a role as a plant metabolite and a metabolite. It is a pentahydroxyflavone and a 7-hydroxyflavonol. It derives from a quercetin.

Scientific Research Applications

Antinociceptive and Anti-inflammatory Effects

Pinoquercetin has been studied for its antinociceptive, anti-inflammatory, and antidiabetic effects. Research on Bryophyllum pinnatum, which contains flavonoids including pinoquercetin, shows significant antinociceptive effects against pain stimuli and inhibits acute inflammation in animal models (Ojewole, 2005).

Antibacterial and Antibiofilm Activities

The antibacterial and antibiofilm activities of pinoquercetin have been explored. For instance, quercetin, a compound related to pinoquercetin, exhibited the ability to inhibit bacterial growth and biofilm formation, suggesting its potential in treating bacterial infections (Barboza et al., 2016).

Muscle Injury Treatment

In a study involving Lychnophora pinaster, which contains quercetin, an application of gels containing quercetin showed significant decreases in muscle injury, demonstrating its potential in treating muscle inflammation (Abreu et al., 2013).

Antioxidant Activity

Pinoquercetin's antioxidant activity is well-documented. For instance, Pilosocereus gounellei, containing quercetin, showed significant antioxidant potential, highlighting its medicinal applications (Maciel et al., 2015).

Antileishmanial Properties

Quercitrin, derived from Kalanchoe pinnata and related to pinoquercetin, has shown potent antileishmanial activity, indicating its potential as a treatment for this parasitic disease (Muzitano et al., 2006).

Oncotherapy Applications

Pinoquercetin has also been explored for its application in oncology. Studies on quercetin indicate its anti-proliferative effect on cancer cell lines, suggesting its utility in cancer treatment (Nam et al., 2016).

Modification for Anticancer Agents

Research into modifying the quercetin scaffold, which is structurally related to pinoquercetin, aims to improve properties for clinical applications in cancer treatment (Massi et al., 2017).

General Pharmacological Activity

The broader pharmacological activity of quercetin, including its antioxidant, antibacterial, antiviral, and anti-inflammatory properties, has been extensively studied, providing insights into its potential medical applications (Yang et al., 2020).

Allergic Airway Disease Prevention

Pinoquercetin's potential in preventing allergic airway disease has been demonstrated. Quercetin, in particular, decreased airway hyperresponsiveness and inflammation in an allergic airway disease model (Cruz et al., 2012).

Cardiovascular and Neuroprotective Benefits

Quercetin, closely related to pinoquercetin, has been identified as a bioactive compound imparting cardiovascular and neuroprotective benefits, emphasizing its therapeutic potential in these areas (Bhat & Bhat, 2021).

Oral Metabolism and Efficacy in Cutaneous Leishmaniasis

Quercetin glycosides, structurally similar to pinoquercetin, have shown efficacy against cutaneous leishmaniasis in an oral administration model, demonstrating their safety and therapeutic potential (Muzitano et al., 2009).

properties

CAS RN

491-49-6

Product Name

Pinoquercetin

Molecular Formula

C16H12O7

Molecular Weight

316.26 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methylchromen-4-one

InChI

InChI=1S/C16H12O7/c1-6-9(18)5-11-12(13(6)20)14(21)15(22)16(23-11)7-2-3-8(17)10(19)4-7/h2-5,17-20,22H,1H3

InChI Key

DTFXGVGIKNSCQQ-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O

Canonical SMILES

CC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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